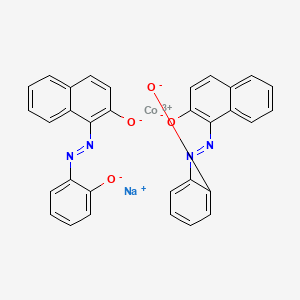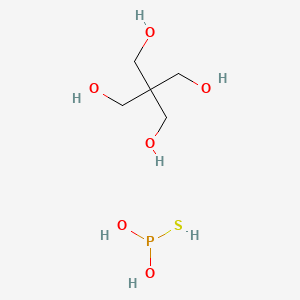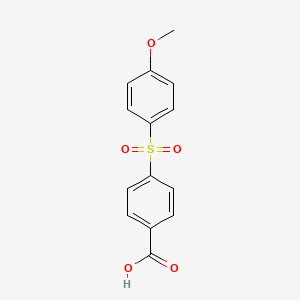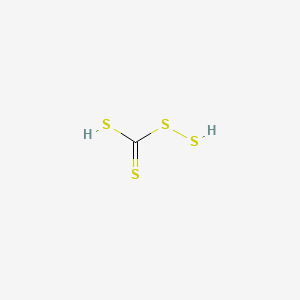
BOC-L-Leu-Gly-L-Arg-PNA.HCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOC-L-Leu-Gly-L-Arg-PNA.HCL involves the use of various amino acids and protective groups. The process typically starts with the preparation of protected amino acid monomers, such as N-BOC-L-leucine, glycine, and L-arginine . These monomers are then coupled using solid-phase peptide synthesis (SPPS) techniques. The final step involves the reaction with p-nitroaniline and hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
BOC-L-Leu-Gly-L-Arg-PNA.HCL undergoes various chemical reactions, including hydrolysis, amidation, and deprotection . The compound is stable under acidic conditions but can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Amidation: Involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: Achieved using trifluoroacetic acid (TFA) to remove the BOC protecting group.
Major Products Formed
The major products formed from these reactions include the deprotected peptide, p-nitroaniline, and various intermediates depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
BOC-L-Leu-Gly-L-Arg-PNA.HCL is widely used in scientific research due to its versatility and specificity . Some of its applications include:
Mecanismo De Acción
The mechanism of action of BOC-L-Leu-Gly-L-Arg-PNA.HCL involves its cleavage by specific enzymes, such as amidases, which release p-nitroaniline . The released p-nitroaniline can be quantified using colorimetric detection at 405 nm, providing a measure of enzyme activity or endotoxin levels . This mechanism is particularly useful in detecting bacterial endotoxins in various samples .
Comparación Con Compuestos Similares
BOC-L-Leu-Gly-L-Arg-PNA.HCL is unique due to its specific structure and applications. Similar compounds include:
BZ-Ile-Glu-Gly-Arg-PNA: Another peptide derivative used as a chromogenic substrate.
Ac-Arg-Gly-Lys-AMC: A fluorogenic substrate used in enzyme assays.
Sermaglutide: A peptide used in medical research.
These compounds share similar applications but differ in their specific structures and detection methods.
Propiedades
Fórmula molecular |
C25H41ClN8O7 |
|---|---|
Peso molecular |
601.1 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H40N8O7.ClH/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H |
Clave InChI |
UZOVQZUBLDOMBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


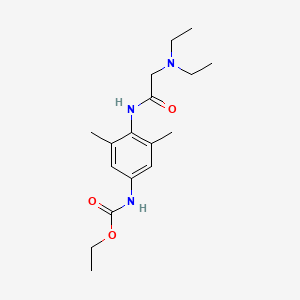

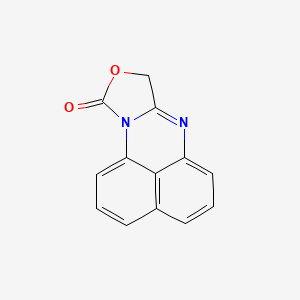
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
